Cas no 108307-56-8 (3-(Trifluoromethoxy)phenylacetonitrile)

3-(Trifluoromethoxy)phenylacetonitrile is a versatile fluorinated organic compound characterized by the presence of a trifluoromethoxy (–OCF₃) group and a nitrile (–CN) functionality on a phenyl ring. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the nitrile moiety serves as a reactive handle for further derivatization. Its high purity and consistent quality ensure reliable performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is particularly useful in the development of bioactive molecules, offering advantages in precision synthesis and molecular design.
3-(Trifluoromethoxy)phenylacetonitrile structure
108307-56-8 structure
Product Name:3-(Trifluoromethoxy)phenylacetonitrile
CAS No:108307-56-8
MF:C9H6F3NO
MW:201.14525270462
MDL:MFCD00061272
CID:62716
PubChem ID:517906
Update Time:2025-11-01

3-(Trifluoromethoxy)phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(Trifluoromethoxy)phenylacetonitrile
    • 3-(Trifluoromethoxy)-benzyl cyanide
    • 3-(TRIFLUOROMETHOXY)BENZYL CYANIDE
    • 2-[3-(trifluoromethoxy)phenyl]acetonitrile
    • 3-Trifluoromethoxybenzyl cyanide
    • 3-TriflnoroMethoxybenzyl cyanide
    • 3-Triflnoromethoxyphenylacetonitrile
    • 3-(trifluoromethoxy)-Benzeneacetonitrile
    • 2-(3-(trifluoroMethoxy)phenyl)acetonitrile
    • 2-[3-(trifluoroMethoxy)phenyl]ethanenitrile
    • 3-(Trifluoromethoxy)phenylacetonitrile98%
    • 3-(Trifluoromethoxy)phenylacetonitrile 98%
    • (3-Trifluoromethoxyphenyl)acetonitrile
    • WZLPHJZVNJXHPV-UHFFFAOYSA-N
    • 3-Trifluoromethoxyphenylacetonitrile
    • Benzeneacetonitrile, 3-(trifluoromethoxy)-
    • 3-trifluoromethoxybenzylcyanide
    • PC7440G
    • ZI
    • J-511011
    • DTXSID20333746
    • 108307-56-8
    • EN300-260066
    • NWGAHTVSQUNSMK-UHFFFAOYSA-N
    • PS-8202
    • CS-0059233
    • A801841
    • SCHEMBL102840
    • CK1024
    • MFCD00061272
    • FT-0613908
    • AKOS015853154
    • SY109345
    • MDL: MFCD00061272
    • Inchi: 1S/C9H6F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2
    • InChI Key: WZLPHJZVNJXHPV-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=CC(CC#N)=C1)(F)F

Computed Properties

  • Exact Mass: 201.04000
  • Monoisotopic Mass: 201.040148
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.7
  • Topological Polar Surface Area: 33

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.289
  • Melting Point: No data available
  • Boiling Point: 224.2±35.0 °C at 760 mmHg
  • Flash Point: 89.4±25.9 °C
  • Refractive Index: 1.448
  • PSA: 33.02000
  • LogP: 2.65128
  • Solubility: Insoluble in water

3-(Trifluoromethoxy)phenylacetonitrile Security Information

3-(Trifluoromethoxy)phenylacetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-(Trifluoromethoxy)phenylacetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:108307-56-8)3-(Trifluoromethoxy)phenylacetonitrile
Order Number:A801841
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:38
Price ($):182.0
Email:sales@amadischem.com

Additional information on 3-(Trifluoromethoxy)phenylacetonitrile

3-(Trifluoromethoxy)phenylacetonitrile: A Versatile Compound in Pharmaceutical and Chemical Research

3-(Trifluoromethoxy)phenylacetonitrile (CAS No. 108307-56-8) is a multifunctional compound that has garnered significant attention in the fields of pharmaceutical and chemical research due to its unique chemical structure and potential applications. This compound, also known as 3-(trifluoromethoxy)phenylacetonitrile, is characterized by the presence of a trifluoromethoxy group and a cyano group, which confer it with distinct chemical properties and reactivity.

The trifluoromethoxy group is a versatile functional group that has been extensively studied for its ability to modulate the physicochemical properties of organic molecules. In particular, this group can enhance the lipophilicity, metabolic stability, and bioavailability of drug candidates, making it an attractive moiety in drug design and development. The cyano group, on the other hand, is known for its high reactivity and ability to undergo various chemical transformations, such as reduction to form amine derivatives or hydrolysis to produce carboxylic acids.

Recent studies have highlighted the potential of 3-(trifluoromethoxy)phenylacetonitrile in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antitumor activity against several cancer cell lines. The researchers found that the trifluoromethoxy group played a crucial role in enhancing the cytotoxicity of the compounds, while the cyano group provided additional reactivity for further functionalization.

In another study, researchers from the University of California explored the use of 3-(trifluoromethoxy)phenylacetonitrile as a building block in the synthesis of novel antiviral agents. The team successfully synthesized a series of derivatives with improved antiviral activity against influenza virus. The trifluoromethoxy group was found to enhance the binding affinity of the compounds to viral targets, while the cyano group facilitated the optimization of pharmacokinetic properties.

Beyond its applications in pharmaceutical research, 3-(trifluoromethoxy)phenylacetonitrile has also found utility in materials science and organic synthesis. Its unique combination of functional groups makes it an excellent starting material for the preparation of advanced materials with tailored properties. For example, researchers at MIT have utilized this compound in the synthesis of conductive polymers with enhanced thermal stability and mechanical strength.

The synthesis of 3-(trifluoromethoxy)phenylacetonitrile typically involves several steps, including the introduction of the trifluoromethoxy group and the formation of the cyano functionality. One common synthetic route involves the reaction of 3-hydroxybenzonitrile with triflic anhydride in the presence of a base, followed by hydrolysis to form the desired product. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

In terms of safety and handling, 3-(trifluoromethoxy)phenylacetonitrile should be managed with care due to its reactivity and potential for forming hazardous by-products during chemical reactions. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a well-ventilated area away from incompatible materials.

Overall, 3-(trifluoromethoxy)phenylacetonitrile (CAS No. 108307-56-8) represents a valuable compound with diverse applications in pharmaceutical research, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an attractive candidate for further exploration and development in these fields.

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Amadis Chemical Company Limited
(CAS:108307-56-8)3-(Trifluoromethoxy)phenylacetonitrile
A801841
Purity:99%
Quantity:25g
Price ($):182.0
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